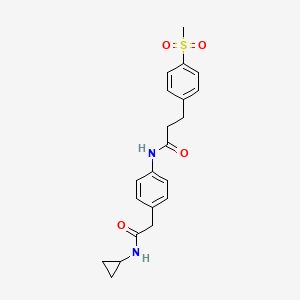

![molecular formula C20H12N4O3 B2365602 1H-苯并[de]异喹啉-1,3(2H)-二酮-2-(2-(1H-苯并[d][1,2,3]三唑-1-基)-2-氧代乙基) CAS No. 325850-91-7](/img/structure/B2365602.png)

1H-苯并[de]异喹啉-1,3(2H)-二酮-2-(2-(1H-苯并[d][1,2,3]三唑-1-基)-2-氧代乙基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

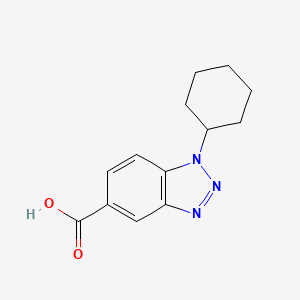

2-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H12N4O3 and its molecular weight is 356.341. The purity is usually 95%.

BenchChem offers high-quality 2-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物发现

1,2,3-三唑是化合物中的核心结构,在药物发现中有着广泛的应用 . 它们是氨基酸、核苷酸等基本结构单元的一部分 . 许多具有 1,2,3-三唑核心的著名药物已经上市 .

有机合成

1,2,3-三唑在有机合成中被广泛使用 . 它们表现出很高的化学稳定性,通常对酸性或碱性水解以及氧化和还原条件不敏感,即使在高温下也是如此 .

聚合物化学

在聚合物化学领域,1,2,3-三唑发挥着重要作用 . 它们促进了具有改进性能的新材料的开发。

超分子化学

1,2,3-三唑也用于超分子化学 . 它们可以参与氢键,并且积极参与偶极-偶极和 π-堆积相互作用,从而提高了生物相容性 .

生物偶联

该化合物用于生物偶联,这是一种形成两个分子之间稳定共价键的化学策略 .

化学生物学

在化学生物学领域,1,2,3-三唑被用于各种目的 . 它们是许多生物活性化合物的一部分,并且由于氮原子存在未配对电子而具有显著的螯合活性 .

荧光成像

材料科学

在材料科学中,1,2,3-三唑用于开发新材料 . 例如,一系列基于 2H-苯并[d][1,2,3]三唑核心的供体-π-受体-π-供体化合物,其分支具有不同的炔基供体基团,已在有机场效应晶体管 (OFET) 中进行表征和测试 .

作用机制

Target of Action

It is known that benzotriazole derivatives, which this compound is a part of, have shown excellent binding affinities to a range of proteins .

Mode of Action

Benzotriazole derivatives are known to bind with enzymes and receptors in biological systems due to the combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors .

Biochemical Pathways

It is known that benzotriazole derivatives can influence a broad spectrum of biological properties .

Pharmacokinetics

It is known that 1,2,3-triazoles, which this compound is a part of, possess higher stability towards metabolic degradation .

Result of Action

Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Action Environment

It is known that benzotriazole derivatives have found profound applications as corrosion inhibitors, uv filters, and materials for solar and photovoltaic cells, indicating their stability and efficacy in various environments .

生化分析

Biochemical Properties

The benzotriazole moiety in 2-[2-(benzotriazol-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding interactions with enzymes, proteins, and other biomolecules . Specific interactions with enzymes or proteins have not been reported yet.

Cellular Effects

Similar compounds have shown significant antibacterial activity and moderate antifungal activity . These effects suggest that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown chemical as well as biological stability , suggesting that this compound may also exhibit stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Similar compounds have been studied for their interactions with enzymes and cofactors , suggesting that this compound could also be involved in certain metabolic pathways.

属性

IUPAC Name |

2-[2-(benzotriazol-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N4O3/c25-17(24-16-10-2-1-9-15(16)21-22-24)11-23-19(26)13-7-3-5-12-6-4-8-14(18(12)13)20(23)27/h1-10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMAAOANBINUDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

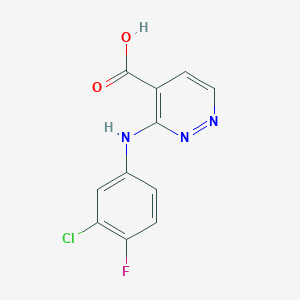

![2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2365522.png)

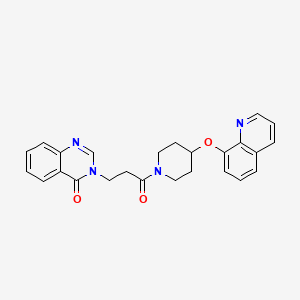

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2365523.png)

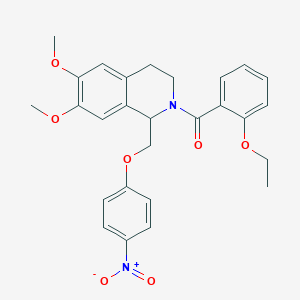

![4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline](/img/structure/B2365524.png)

![3-(4-chlorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2365525.png)

![N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2365529.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2365530.png)

![1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2365536.png)

![6-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2365538.png)

![2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2365541.png)